An In-depth Technical Guide to 1-(Methylamino)cyclopropane-1-carbonitrile: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 1-(Methylamino)cyclopropane-1-carbonitrile: A Privileged Scaffold for Modern Drug Discovery
Abstract
The confluence of structural rigidity and versatile reactivity makes 1-(Methylamino)cyclopropane-1-carbonitrile a molecule of significant interest in contemporary drug design. This guide provides a comprehensive analysis of its core chemical properties, strategic applications in medicinal chemistry, and the experimental logic underpinning its use. We will explore the synergistic contributions of the strained cyclopropane ring and the bifunctional α-aminonitrile moiety, offering researchers and drug development professionals a detailed perspective on leveraging this scaffold to address challenges in potency, selectivity, and metabolic stability.
Introduction: The Strategic Value of a Unique Chemical Motif
The quest for novel therapeutic agents is often a search for molecular architectures that offer a superior balance of efficacy, safety, and pharmacokinetic properties. 1-(Methylamino)cyclopropane-1-carbonitrile emerges as a compelling building block, integrating two structural motifs of high value in medicinal chemistry: the cyclopropane ring and the α-aminonitrile group.
The cyclopropane moiety is far more than a simple saturated ring. Its inherent ring strain and unique electronic properties—including enhanced π-character in its C-C bonds—confer conformational rigidity and metabolic stability.[1][2][3] This three-membered ring is increasingly utilized to fine-tune drug properties, from enhancing potency to improving brain permeability.[2][4]
The α-aminonitrile group is a powerful bifunctional unit. The amino group provides a key site for hydrogen bonding and electrostatic interactions, while the nitrile group can act as a hydrogen bond acceptor, a bioisostere for carbonyl groups, or a precursor for other functional groups.[5][6] This duality makes α-aminonitriles versatile synthons for constructing complex bioactive molecules, most notably in the development of enzyme inhibitors.[7][8]
This guide will deconstruct 1-(Methylamino)cyclopropane-1-carbonitrile, examining its fundamental properties and providing a strategic framework for its application in rational drug design.
Core Physicochemical and Structural Properties
The unique combination of functional groups in 1-(Methylamino)cyclopropane-1-carbonitrile dictates its behavior in chemical and biological systems. A summary of its basic properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂ | [9][10] |
| Molecular Weight | 96.13 g/mol | [9] |
| CAS Number | 1698290-52-6 | [9] |
| Predicted XlogP | -0.1 | [10] |
| Hydrogen Bond Donors | 1 (from the secondary amine) | Inferred |
| Hydrogen Bond Acceptors | 2 (from the amine and nitrile nitrogens) | Inferred |
| Topological Polar Surface Area | ~40 Ų (Estimated based on similar structures) | Inferred from[11] |
Structural Insights:
-
Strained Ring System: The cyclopropane ring forces C-C-C bond angles to approximately 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[12] This strain enhances the π-character of the C-C bonds and results in shorter, stronger C-H bonds, which can reduce susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2]
-
Quaternary Carbon Center: The central carbon atom is a quaternary stereocenter, locking the methylamino and nitrile groups in a fixed spatial orientation relative to the cyclopropane ring. This conformational constraint can be highly advantageous for receptor binding, as it reduces the entropic penalty upon binding.[2][4]
-
Bifunctional Nature: The presence of both a secondary amine (a hydrogen bond donor and base) and a nitrile (a hydrogen bond acceptor and weak electrophile) on the same carbon creates a versatile interaction hub for engaging with biological targets.[5]
Synthesis and Chemical Reactivity
While specific literature on the synthesis of 1-(Methylamino)cyclopropane-1-carbonitrile is sparse[10], its structure suggests plausible synthetic routes based on established methodologies for analogous compounds. A likely approach involves a variation of the Strecker synthesis or the Kulinkovich-Szymoniak reaction.[5][13] For instance, a titanium-mediated coupling of a suitable nitrile with a Grignard reagent could furnish the primary cyclopropylamine, which could then be selectively methylated.[13]
The molecule's reactivity is governed by its three key components:
-
The Methylamino Group: As a secondary amine, it is nucleophilic and basic. It serves as a primary handle for derivatization via:
-
Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. This is a common strategy for exploring structure-activity relationships (SAR).
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce larger substituents.
-
Salt Formation: As a base, it readily forms salts with acids, which can be used to improve solubility and crystallinity.
-
-
The Nitrile Group: The nitrile is a robust functional group but offers several avenues for transformation:[7]
-
Hydrolysis: Can be converted to a primary amide or a carboxylic acid under acidic or basic conditions. This transforms a hydrogen bond acceptor into a donor/acceptor pair.
-
Reduction: Can be reduced to a primary amine, yielding a diamino-functionalized cyclopropane.
-
Bioisosterism: Often used as a bioisostere for a carbonyl group, mimicking its polar interactions.[7][6] It can also engage in hydrogen bonding and π-π interactions.[5]
-
-
The Cyclopropane Ring: Generally stable, the high ring strain can make it susceptible to ring-opening reactions under certain harsh conditions (e.g., with strong electrophiles or via transition metal catalysis), though this is not a typical reaction in a drug design context.[12] Its primary role is to serve as a rigid, metabolically robust scaffold.[1][14][15]
Strategic Applications in Drug Design
The true power of this scaffold lies in the synergistic interplay between its constituent parts, which can be used to overcome common roadblocks in drug discovery.[2][4]
Leveraging the Cyclopropyl Group: Stability and Conformation
The cyclopropyl group is a "bio-isostere with benefits." It can replace gem-dimethyl groups or double bonds while imparting unique properties.
-
Enhancing Metabolic Stability: The high C-H bond dissociation energy of the cyclopropane ring makes it less susceptible to CYP-mediated oxidation compared to aliphatic chains.[1] This makes it an excellent "metabolic blocker." Strategically placing the cyclopropyl group at a known metabolic hotspot can significantly increase a drug's half-life and oral exposure.[1][2] However, it is crucial to note that cyclopropylamines can sometimes be bioactivated by CYPs to form reactive intermediates, a potential liability that must be assessed.[1]
-
Conformational Rigidity: The rigid, three-dimensional structure of the cyclopropane ring restricts the conformational freedom of the molecule.[3] This pre-organization for binding to a target protein can lead to a more favorable entropic contribution and, consequently, higher potency.[2]
-
Modulating Physicochemical Properties: The unique electronics of the cyclopropane ring can influence the pKa of adjacent functional groups and improve properties like membrane permeability.[2]
The α-Aminonitrile Motif: A Versatile Pharmacophore
This motif is particularly valuable for designing enzyme inhibitors and modulators of protein-protein interactions.
-
Enzyme Inhibition: α-Aminonitriles are key pharmacophores in several approved drugs, such as the DPP-IV inhibitor saxagliptin.[7] The nitrile group can form a reversible covalent bond with a catalytic serine residue in the enzyme's active site, leading to potent inhibition.
-
Hydrogen Bonding and Polar Interactions: The amino group can act as a hydrogen bond donor, while the nitrile nitrogen is an effective acceptor.[5] This dual capability allows the scaffold to form multiple, specific interactions within a binding pocket, enhancing affinity and selectivity.[6]
-
Synthetic Handle for Library Generation: The reactivity of both the amine and nitrile groups makes this scaffold an ideal starting point for creating diverse chemical libraries to thoroughly explore the SAR of a target.[5]
Experimental Protocols and Workflow Validation
To harness the potential of 1-(Methylamino)cyclopropane-1-carbonitrile, a robust experimental plan is essential. The following protocols are designed to be self-validating, providing clear causality for each step.
Protocol: N-Acylation for SAR Exploration
This protocol details a standard procedure to derivatize the methylamino group, a crucial first step in exploring how substituents impact target binding.
Objective: To synthesize an amide derivative to probe a hydrophobic pocket in a target protein.
Methodology:
-
Solubilization: Dissolve 1-(Methylamino)cyclopropane-1-carbonitrile (1.0 eq) and a tertiary amine base (e.g., triethylamine, 1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂).
-
Rationale: Anhydrous conditions prevent hydrolysis of the acyl chloride. The base neutralizes the HCl byproduct, driving the reaction to completion.
-
-
Acylation: Cool the solution to 0°C in an ice bath. Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise.
-
Rationale: Cooling controls the exothermic reaction, preventing side reactions. A slight excess of the acylating agent ensures full conversion of the starting material.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Rationale: Continuous monitoring prevents over-running the reaction and confirms the formation of the desired product mass.
-
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography.
-
Rationale: The aqueous wash removes the base and salts. Purification ensures that biological assays are performed on a compound of high purity.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
-
Rationale: Full characterization validates the identity of the synthesized molecule, ensuring data integrity for subsequent assays.
-
Workflow: In Vitro Metabolic Stability Assessment
This workflow is critical for validating the hypothesis that the cyclopropyl group enhances metabolic stability.
-
Causality and Validation: The inclusion of a "t=0" time point and a positive control (a compound with known high clearance) are critical for validation. The t=0 sample accounts for any non-enzymatic degradation or binding to plasticware. The positive control confirms that the microsomal enzymes and cofactors are active. A successful experiment will show rapid degradation of the control compound while providing a clear degradation curve for the test compound.
Conclusion and Future Outlook
1-(Methylamino)cyclopropane-1-carbonitrile is more than just a chemical building block; it is a strategic tool for the medicinal chemist. By providing a conformationally restricted and metabolically robust core, it allows for the precise positioning of key pharmacophoric elements—the secondary amine and the nitrile. This unique combination enables the design of molecules with enhanced potency, improved pharmacokinetic profiles, and novel mechanisms of action.
While the potential for bioactivation of the cyclopropylamine moiety requires careful evaluation, the overall profile of this scaffold is highly attractive. Its application is anticipated to grow, particularly in the development of enzyme inhibitors, covalent drugs, and probes for challenging biological targets. As synthetic methodologies become more advanced, the accessibility and utility of 1-(Methylamino)cyclopropane-1-carbonitrile and its derivatives will undoubtedly expand, solidifying its place as a privileged structure in the arsenal of drug discovery.
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